molecular formula C14H11Cl2N3O2S B296109 N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide

N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide

カタログ番号 B296109
分子量: 356.2 g/mol
InChIキー: SEQNQOIKZOJTKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide, also known as DB745, is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic properties. This compound has been extensively studied for its antimicrobial and antiviral activities, making it a promising candidate for the development of new drugs. In

作用機序

The mechanism of action of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve inhibition of bacterial and viral enzymes. N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. Additionally, it has been shown to inhibit the activity of the viral protease, which is essential for viral replication. These findings suggest that N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide may be effective against bacterial and viral infections by interfering with essential enzymatic processes.
Biochemical and Physiological Effects:
N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has been shown to have low toxicity and is well tolerated by animals in preclinical studies. It has been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. Additionally, it has been shown to have good tissue penetration, with high concentrations in the lungs and liver. These findings suggest that N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has potential as a therapeutic agent for the treatment of bacterial and viral infections.

実験室実験の利点と制限

One advantage of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is its broad spectrum of activity against both bacteria and viruses. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is its relatively low potency compared to other antimicrobial and antiviral agents. Additionally, its mechanism of action is not fully understood, which may limit its development as a therapeutic agent.

将来の方向性

For N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide research include further optimization of the synthesis method to increase potency and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide. Future studies may also investigate the potential of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide as a combination therapy with other antimicrobial and antiviral agents. Furthermore, studies may investigate the potential of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide as a treatment for other diseases, such as cancer, where inhibition of DNA replication and transcription is a therapeutic target. Overall, further research on N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has the potential to lead to the development of new and effective therapeutic agents for the treatment of bacterial and viral infections.

合成法

The synthesis of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 5,6-dichloro-1H-benzimidazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. This method has been optimized to yield high purity and yield of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide.

科学的研究の応用

N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its antimicrobial and antiviral activities. In vitro studies have shown that N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is effective against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus type 1, and influenza A virus. These findings suggest that N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has potential as a therapeutic agent for the treatment of bacterial and viral infections.

特性

分子式

C14H11Cl2N3O2S

分子量

356.2 g/mol

IUPAC名

N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-2-4-9(5-3-8)22(20,21)19-14-17-12-6-10(15)11(16)7-13(12)18-14/h2-7H,1H3,(H2,17,18,19)

InChIキー

SEQNQOIKZOJTKS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。